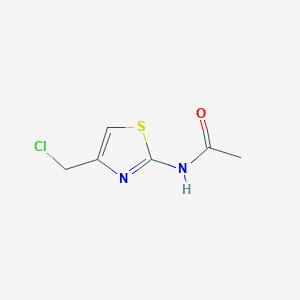![molecular formula C13H13NO3S B113032 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde CAS No. 795290-89-0](/img/structure/B113032.png)
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C13H13NO3S . It has a molecular weight of 263.31 . The compound is typically in the form of a solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-12-4-3-10(6-15)5-13(12)16-2/h3-6,8H,7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 86-87°C .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has been explored in various synthetic pathways. For instance, benzaldehydes, including methoxy-substituted ones, have been used as starting materials or intermediates in synthesizing a variety of complex molecules. This includes the synthesis of amorfrutins A and B from 3,5-Dimethoxy-benzaldehyde, showcasing the versatility of benzaldehydes in synthetic chemistry (Brandes et al., 2020). Similarly, reactions involving methoxy-substituted benzaldehydes have been conducted to produce various nitrogen heterocycles with potential antimicrobial activity (Sherif, 2014).
Spectral and Structural Analysis
Spectroscopic techniques have been extensively used to analyze the structure of methoxy-substituted benzaldehydes and their derivatives. For instance, the molecular structure, vibrational spectral studies, and non-linear optical (NLO) properties of 3-Hydroxy-4methoxy-Benzaldehyde were compared with 4-Hydroxy-3-Methoxy-Benzaldehyde using Density Functional Theory (DFT), providing insights into the electronic and structural characteristics of these compounds (Yadav, Sharma, & Kumar, 2018).
Applications in Material Science and Chemistry
Optical Properties and Material Applications
The optical properties of compounds related to 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde have been explored for various applications. The synthesis and optical properties of aluminum and zinc quinolates with styryl substituent in the 2-position, derived from 4-Methyl(methoxy or chloro)benzaldehyde, showcased the potential of these compounds in material science due to their improved thermal stability and processability (Barberis & Mikroyannidis, 2006).
Synthetic Process Improvement
Research has also focused on improving the synthetic processes involving methoxy benzaldehydes. For instance, a study aimed at improving the synthetic process of 3,4,5-Trimethoxy Benzaldehyde from P hydroxy benzaldehyde, showcases the continuous efforts to optimize the synthesis of such compounds for industrial applications (Feng, 2002).
Biological Studies
Biological Activity and Therapeutic Potential
Studies on the biological activities of methoxy-substituted benzaldehydes and their derivatives have revealed promising therapeutic potentials. Synthesis and characterisation of N1,N4-diarylidene-S-methyl-thiosemicarbazone chelates with Fe(III) and Ni(II) derived from methoxy-substituted benzaldehydes indicated anti-leukemic effects, highlighting the potential of these compounds in medicinal chemistry (Bal et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-12-4-3-10(6-15)5-13(12)16-2/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKXBCWWWOERE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368695 |
Source


|
| Record name | 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
CAS RN |
795290-89-0 |
Source


|
| Record name | 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)






![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)
